雌二醇 3-硫酸 17B-葡萄糖醛酸二钾盐

描述

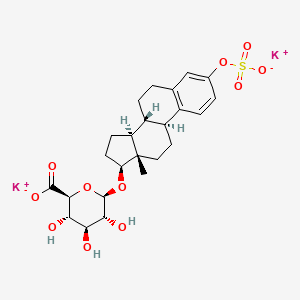

Estradiol 3-sulfate 17B-glucuronide dipotassium salt is a steroid compound that plays a pivotal role as an estrogen receptor agonist . It is derived from estrogen and exists as a conjugate of sulfate and glucuronides . This conjugation reduces the hormonal activity of estradiol and aids in its excretion .

Synthesis Analysis

Estradiol 3-sulfate 17B-glucuronide dipotassium salt is formed from estradiol in the liver by UDP-glucuronosyltransferase via the attachment of glucuronic acid . This process leads to the formation of the conjugate, which is eventually excreted in urine and bile .Molecular Structure Analysis

The linear formula of Estradiol 3-sulfate 17B-glucuronide dipotassium salt is C24H30O11SK2 . Its molecular weight is 604.75 . The SMILES string representation of the molecule is [K].CC12CCC3C (CCc4cc (OC5OC (C (O)C (O)C5O)C (O)=O)ccc34)C1CCC2OS (O) (=O)=O .Chemical Reactions Analysis

Estradiol 3-sulfate 17B-glucuronide dipotassium salt is a conjugate of estradiol, which is derived from estrogen . The conjugation process reduces the hormonal activity of estradiol and aids in its excretion .Physical And Chemical Properties Analysis

Estradiol 3-sulfate 17B-glucuronide dipotassium salt is a non-sterile powder with an assay of ≥98% (TLC) . It is soluble in water up to 50 mg/mL, forming a clear, colorless solution . The recommended storage temperature is −20°C .科学研究应用

放射性标记雌二醇共轭物的合成

Shrestha 等人 (2011) 探索了 17b-雌二醇的放射性标记葡萄糖醛酸和硫酸盐共轭物的合成,包括 17b-雌二醇-3-葡萄糖醛酸和 17b-雌二醇-17-硫酸盐。这些共轭物是使用固定化酶和化学合成法创建的,用于新兴污染物的环境研究 (Shrestha 等人,2011).

体外代谢研究

Hobkirk 等人 (1975) 研究了人肝组织对 17β-雌二醇的体外代谢。他们发现大量形成了雌酮-3-硫酸盐和 17β-雌二醇-3-硫酸盐,表明人肝中硫酸化作为共轭机制更受青睐 (Hobkirk 等人,1975).

雌激素共轭物降解研究

Ma 和 Yates (2017) 对农业土壤中 17ß-雌二醇-3-葡萄糖醛酸和 17ß-雌二醇-3-硫酸盐的需氧降解和代谢物形成动力学进行了研究。这项研究提供了对雌激素共轭物降解途径的见解,突出了它们的环境影响 (Ma & Yates, 2017).

胆汁排泄研究

Takikawa 等人 (1997) 研究了胆汁酸共轭物对大鼠雌二醇-17β-葡萄糖醛酸胆汁排泄的影响,有助于了解妊娠期肝内胆汁淤积的发病机制 (Takikawa 等人,1997).

雌激素共轭物的光降解

Mitamura 等人 (2004) 研究了使用二氧化钛作为光催化剂的光降解雌激素共轭物。他们的研究为这些化合物在环境中的归宿提供了重要的见解 (Mitamura 等人,2004).

血清雌激素和雌激素葡萄糖醛酸谱分析

Caron 等人 (2009) 开发了一种基于质谱的方法来测量血清中的雌激素葡萄糖醛酸,这对于了解激素依赖性疾病至关重要 (Caron 等人,2009).

污水处理中的共轭雌激素

Kumar 等人 (2012) 研究了雌酮-3-硫酸盐、雌二醇-3-硫酸盐、雌酮-3-葡萄糖醛酸和雌二醇-3-葡萄糖醛酸在污水处理中的归宿和行为,为环境健康和安全提供了宝贵的见解 (Kumar 等人,2012).

作用机制

Target of Action

Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is an endogenous estrogen conjugate and metabolite of estradiol . It is related to estradiol 3-sulfate and estradiol 17β-glucuronide . The primary targets of this compound are the estrogen receptors (ERs), specifically ERα .

Mode of Action

This compound interacts with its targets, the estrogen receptors, but it has a very low relative binding affinity for ERα . It shows less than one million-fold lower potency in activating the estrogen receptors relative to estradiol in vitro .

Biochemical Pathways

The compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . This process is part of the phase II metabolism of estradiol, which involves the conjugation of the hormone with sulfate and glucuronide groups . This conjugation helps to reduce the hormonal activity of estradiol .

Pharmacokinetics

It is known that the conjugation of estradiol with sulfate and glucuronide groups aids in the elimination of the hormone through excretion .

Result of Action

The result of the action of Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is the reduction of the hormonal activity of estradiol . This is achieved through the conjugation of estradiol with sulfate and glucuronide groups, which facilitates the elimination of the hormone through excretion .

安全和危害

未来方向

Estradiol 3-sulfate 17B-glucuronide dipotassium salt is used in the research of hormone therapy and estrogen-dependent afflictions . Sulfated estrogens, including estradiol 3-sulfate, can be converted back to the parent compound by sulfatases . This suggests potential future directions in the study of hormone metabolism and therapeutic applications.

属性

IUPAC Name |

dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSNDWFRAHTWCY-LXMSUNLNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30K2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347523 | |

| Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10392-35-5 | |

| Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)